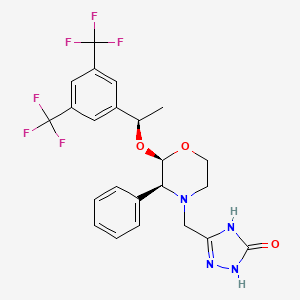

Lesinurad Impurity 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

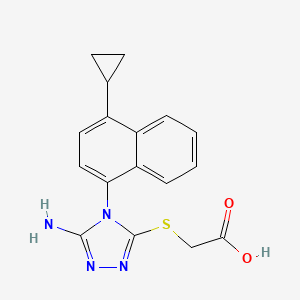

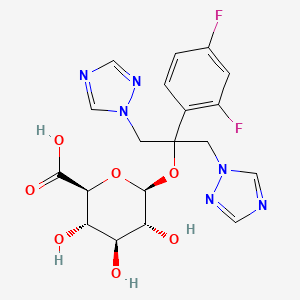

Lesinurad Impurity 2 is an intermediate of Lesinurad . Its chemical name is 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid .

Molecular Structure Analysis

The molecular structure of Lesinurad Impurity 2 is similar to that of Lesinurad . Lesinurad has a typical molecular architecture of fatty acid mimetics .

Aplicaciones Científicas De Investigación

Impurity Identification in Synthesis Process

- An unexpected impurity of Lesinurad, similar to "Lesinurad Impurity 2", was identified during the synthetic process development. This impurity posed challenges due to its structural similarity with Lesinurad, making conventional separation methods inefficient. The impurity's formation was attributed to a chlorine impurity in a commercial brominating agent, highlighting the importance of purity in reagents used in pharmaceutical synthesis (Halama et al., 2018).

Impact on Analytical Methodologies

- Lesinurad, along with its impurities, was analyzed using advanced spectrophotometric and spectrofluorometric methods. The presence of impurities like "Lesinurad Impurity 2" necessitates the development of specific and sensitive analytical techniques for the accurate quantification of Lesinurad in the presence of its degradation products (Attia et al., 2018).

Stability and Degradation Studies

- Lesinurad's stability under various conditions, including the presence of impurities, was investigated. The understanding of how Lesinurad and its impurities like "Lesinurad Impurity 2" degrade under different conditions is crucial for developing stable and effective pharmaceutical formulations (Attia et al., 2018).

Mecanismo De Acción

Target of Action

Lesinurad primarily targets two proteins: the uric acid transporter 1 (URAT1) and the organic anion transporter 4 (OAT4) . URAT1 and OAT4 are major transporter enzymes responsible for the reuptake of uric acid from the renal tubules . By inhibiting these transporters, Lesinurad can effectively control the levels of uric acid in the body .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . This inhibition results in an increase in the excretion of uric acid, as the reuptake of uric acid from the renal tubules is reduced . Consequently, this leads to a decrease in serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Lesinurad is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1 and OAT4, Lesinurad disrupts the reabsorption of uric acid, leading to increased uric acid excretion . This ultimately results in lower serum uric acid levels .

Pharmacokinetics

The pharmacokinetic properties of Lesinurad include its absorption, distribution, metabolism, and excretion (ADME). Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . Approximately 30% to 40% of Lesinurad is excreted unchanged in urine

Result of Action

The primary result of Lesinurad’s action is a significant decrease in serum uric acid levels . This is achieved through increased urinary excretion of uric acid .

Propiedades

IUPAC Name |

2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H2,18,19)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJPEWHULFCRBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)